3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one
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Overview
Description
3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one is a heterocyclic compound that features a dioxazole ring with an ethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl ketone with a suitable dioxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl group may play a role in binding to active sites, while the dioxazole ring can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one
- 3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one
- 3-(Butoxymethyl)-5H-1,4,2-dioxazol-5-one
Uniqueness
3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one is unique due to its specific ethoxymethyl substituent, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
61224-18-8 |
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Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
3-(ethoxymethyl)-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C5H7NO4/c1-2-8-3-4-6-10-5(7)9-4/h2-3H2,1H3 |
InChI Key |
OYCUROJIOTZAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NOC(=O)O1 |
Origin of Product |
United States |
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